1-Methyl-3-phenylurea
Overview
Description
1-Methyl-3-phenylurea is an amide . It appears as needles or grayish-white powder . The molecular formula is C8H10N2O and the molecular weight is 150.18 g/mol .
Synthesis Analysis
A new series of phenylurea’s were prepared by treating phenylurea with chloroacetyl chloride to form the product which on further treatment with various substituted phenols gave the final product . A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent has been developed .Molecular Structure Analysis
The molecular structure of 1-Methyl-3-phenylurea has been optimized using density function theory (DFT) at the B3LYP/6-311++ G(d,p) level of theory . The anti-configuration, facilitated by the intramolecular hydrogen bonding between the oxygen atom of the methoxy moiety and the acidic amide proton, was observed .Chemical Reactions Analysis
1-METHYL-3,3-DIPHENYLUREA is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents. Amides are very weak bases (weaker than water) .Physical And Chemical Properties Analysis
The molecular weight of 1-Methyl-3-phenylurea is 150.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The exact mass is 150.079312947 g/mol .Scientific Research Applications
Insecticidal Activity
- Scientific Field: Organic Chemistry, Agricultural Science
- Application Summary: 1-Methyl-3-phenylurea derivatives have been designed and synthesized for use as insecticides . These compounds have shown strong insecticidal activity against various larvae, including those of Spodoptera exigua Hiibner, Plutella xyllostella Linnaeus, Helicoverpa armigera Hubner, and Pieris rapae Linne .
- Methods of Application: The compounds were synthesized according to the method of active groups linkage and the principle of aromatic groups bioisosterism . The structures of the novel phenylurea derivatives were confirmed based on ESI-MS, IR, and 1 H-NMR spectral data .
- Results: The results showed that all of the derivatives displayed strong insecticidal activity. Most of the compounds presented higher insecticidal activity against S. exigua than the reference compounds tebufenozide, chlorbenzuron, and metaflumizone .
Herbicide Detection
- Scientific Field: Environmental Science, Analytical Chemistry
- Application Summary: 1-Methyl-3-phenylurea is structurally similar to several phenylurea herbicides, which are extensively used for weed control . Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), have been widely used for the fast monitoring of pesticide residues in environmental or food samples .
- Methods of Application: An immunizing hapten was synthesized and conjugated to bovine serum albumin as an immunogen to prepare a polyclonal antibody . However, the resultant antibody indicated cross-reactivity with 6 structurally similar phenylurea herbicides .
- Results: The resultant antibodies elicited by one specific hapten carrier usually cross-react with other structural analogues . This is particularly true if they share an identical or very similar epitope with the hapten used .
Catalyst in Polymerizations
- Scientific Field: Polymer Chemistry
- Application Summary: 1,3-Dimethyl-1,3-diphenylurea, a compound structurally similar to 1-Methyl-3-phenylurea, is used as a catalyst in certain types of polymerizations .
- Methods of Application: The compound’s ability to stabilize reactive intermediates plays a crucial role in its use as a catalyst .
- Results: The use of this compound as a catalyst can enhance the efficiency of polymerization processes .
Thermophysical and Thermochemical Data
- Scientific Field: Physical Chemistry
- Application Summary: 1-Methyl-3-phenylurea is listed in the NIST Chemistry WebBook, which provides thermophysical and thermochemical data . This data can be used in various scientific and engineering calculations.
- Methods of Application: The data is typically obtained through experimental measurements or computational methods .
- Results: The specific data for 1-Methyl-3-phenylurea is not provided in the snippet, but it would typically include properties like boiling point, melting point, heat capacity, enthalpy of formation, and others .
Mass Spectrometry
- Scientific Field: Analytical Chemistry
- Application Summary: 1-Methyl-3,3-diphenylurea, a compound structurally similar to 1-Methyl-3-phenylurea, has been analyzed using mass spectrometry .
- Methods of Application: The compound is ionized and the resulting ions are separated based on their mass-to-charge ratio .
- Results: The mass spectrum provides information about the molecular weight and structure of the compound .
Safety And Hazards
When handling 1-Methyl-3-phenylurea, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Phenylurea-based herbicides have been widely used to control plant growth. Due to their toxicity, strict regulations to limit their usage have been applied. Developing trace detection protocols of substituted phenylureas has attracted more attention, especially with the availability of a wide range of spectroscopic and analytical techniques . Possible degradation pathways of such a class of herbicides can be explored when a firm understanding of their electronic and conformational behaviors is established .
properties
IUPAC Name |
1-methyl-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHGDSDVWCPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074416 | |
Record name | N-Methyl-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenylurea | |
CAS RN |
1007-36-9 | |
Record name | N-Methyl-N′-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Defenuron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-phenylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-phenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DEFENURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11YB479454 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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